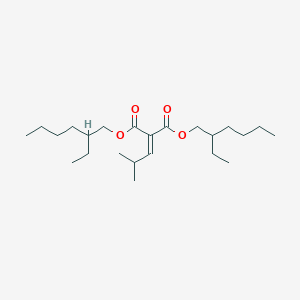
Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate: is a chemical compound with the molecular formula C23H42O4. It is also known by its IUPAC name, Propanedioic acid, 2-(2-methylpropylidene)-, bis(2-ethylhexyl) ester . This compound is characterized by its ester functional groups and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with 2-ethylhexanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propanedioic acid derivatives and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and as a plasticizer in polymer chemistry .
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules. It is used in research related to drug delivery systems and as a model compound for studying ester hydrolysis in biological systems .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings .
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of propanedioic acid derivatives and 2-ethylhexanol. These hydrolysis products can further interact with cellular components and participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups but different structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is unique due to its specific ester structure and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
5468-27-9 |
|---|---|
Formule moléculaire |
C23H42O4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C23H42O4/c1-7-11-13-19(9-3)16-26-22(24)21(15-18(5)6)23(25)27-17-20(10-4)14-12-8-2/h15,18-20H,7-14,16-17H2,1-6H3 |
Clé InChI |
GYEUBQXFVPFOOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(=CC(C)C)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


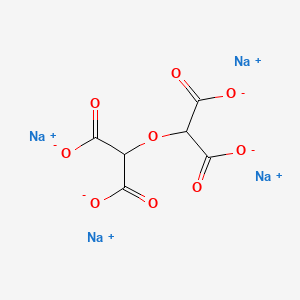
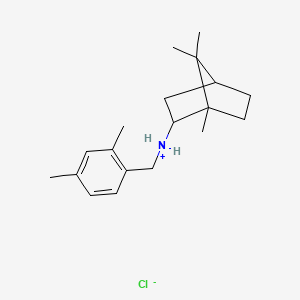
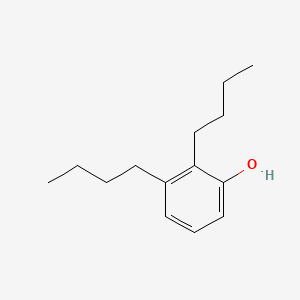


![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
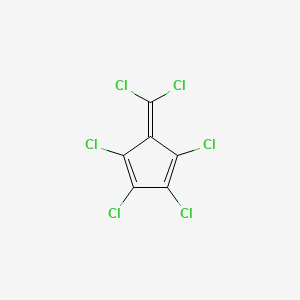
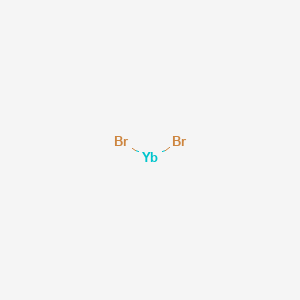
![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
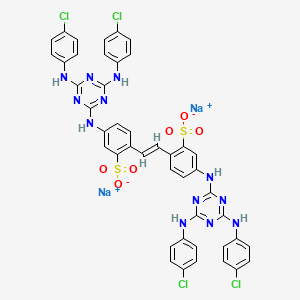
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
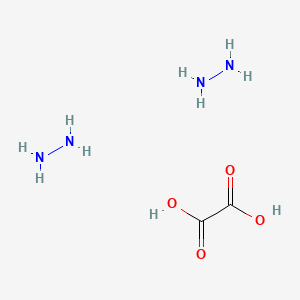

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
